Atorvastatin lysine
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Overview
Description
Atorvastatin lysine is a derivative of atorvastatin, a widely used statin medication. Statins are primarily used to lower cholesterol levels in the blood and reduce the risk of cardiovascular diseases. This compound, like other statins, works by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in the production of cholesterol in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of atorvastatin lysine involves several steps, starting from the basic structure of atorvastatin. One common method involves the Paal-Knorr synthesis, which is used to create the pyrrole ring, a key component of atorvastatin . The process includes the following steps:
Formation of the Pyrrole Ring: This is achieved through the reaction of a diketone with an amine.
Addition of Side Chains: Various side chains are added to the pyrrole ring through a series of chemical reactions, including alkylation and acylation.
Formation of this compound: The final step involves the reaction of atorvastatin with lysine to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Atorvastatin lysine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. It can lead to the formation of various oxidized metabolites.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. It can result in the formation of reduced metabolites.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting Agents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic benefits .
Scientific Research Applications
Atorvastatin lysine has a wide range of scientific research applications, including:
Mechanism of Action
Atorvastatin lysine exerts its effects by inhibiting the enzyme HMG-CoA reductase. This enzyme is responsible for the conversion of HMG-CoA to mevalonic acid, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood . This reduction in LDL cholesterol helps to prevent the buildup of cholesterol in the arteries, reducing the risk of cardiovascular diseases .
Comparison with Similar Compounds
Atorvastatin lysine is similar to other statins, such as:
Simvastatin: Another widely used statin that also inhibits HMG-CoA reductase but has a different chemical structure.
Rosuvastatin: Known for its high potency and long half-life, making it effective at lower doses.
Lovastatin: One of the first statins to be developed, with a natural origin from fungal metabolites.
Uniqueness
This compound is unique in its specific chemical structure, which allows for a high degree of efficacy in lowering LDL cholesterol levels. Its lysine derivative form may also offer improved pharmacokinetic properties, such as better absorption and bioavailability .
Biological Activity
Atorvastatin lysine, a derivative of atorvastatin, is primarily known for its role as a lipid-lowering agent. This compound exhibits various biological activities, particularly in the context of cardiovascular health, neuroprotection, and potential anti-cancer effects. Below is a detailed examination of its biological activity, supported by relevant research findings and data.
This compound functions primarily as an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. By inhibiting this enzyme, this compound effectively reduces levels of low-density lipoprotein cholesterol (LDL-C) and total cholesterol in the bloodstream. This mechanism is crucial for preventing cardiovascular diseases (CVD) associated with high cholesterol levels.
Key Mechanisms:
- Cholesterol Reduction: Inhibits HMG-CoA reductase, leading to decreased cholesterol synthesis and increased uptake of LDL-C from the blood due to upregulation of LDL receptors in the liver .
- Pleiotropic Effects: Beyond lipid lowering, this compound exhibits vasculoprotective effects such as improving endothelial function, reducing oxidative stress, and inhibiting inflammation .
Cardiovascular Health
This compound has been extensively studied for its cardiovascular benefits. Clinical trials have demonstrated significant reductions in LDL-C levels and overall cardiovascular risk.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound. Research indicates that it can prevent amyloid-beta oligomer-induced synaptotoxicity, which is linked to Alzheimer's disease.
- In an animal model, atorvastatin administration prevented memory impairment caused by amyloid-beta peptides by modulating inflammatory cytokines and protecting synaptic integrity .
- It also enhances the production of anti-inflammatory cytokines like IL-4 in the hippocampus, suggesting a potential role in neuroinflammation .
Anti-Cancer Potential
Atorvastatin has shown promise in cancer research due to its ability to inhibit histone deacetylases (HDACs), which are involved in cancer cell proliferation.
- Studies have indicated that atorvastatin can increase p21 levels through HDAC inhibition, leading to reduced proliferation of cancer cells .
- The compound has been linked to improved outcomes in various cancers when used alongside traditional therapies.
Case Studies
- Cardiovascular Risk Reduction:
- Neuroprotection:
Pharmacokinetics
This compound is rapidly absorbed following oral administration, reaching peak plasma concentrations within approximately 2 hours. Its half-life ranges from 14 to 19 hours due to extensive metabolism by cytochrome P450 enzymes (primarily CYP3A4) into active metabolites that contribute to its therapeutic effects .
Properties
CAS No. |
609843-23-4 |
---|---|
Molecular Formula |
C39H49FN4O7 |
Molecular Weight |
704.8 g/mol |
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid |
InChI |
InChI=1S/C33H35FN2O5.C6H14N2O2/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;7-4-2-1-3-5(8)6(9)10/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);5H,1-4,7-8H2,(H,9,10)/t26-,27-;5-/m10/s1 |
InChI Key |
OGVHFUBTPHZMJC-KLMFVFGRSA-N |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.C(CCN)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.C(CCN)CC(C(=O)O)N |
Origin of Product |
United States |
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